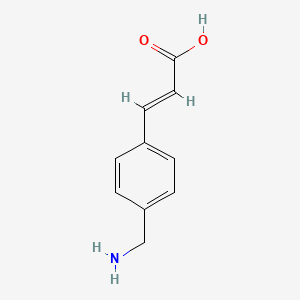4-(2-Carboxy-trans-ethenyl)benzylamine
CAS No.:
Cat. No.: VC18023833
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11NO2 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | (E)-3-[4-(aminomethyl)phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H11NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,7,11H2,(H,12,13)/b6-5+ |
| Standard InChI Key | PFLNNPDZFNVJFF-AATRIKPKSA-N |
| Isomeric SMILES | C1=CC(=CC=C1CN)/C=C/C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1CN)C=CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
4-(2-Carboxy-trans-ethenyl)benzylamine (IUPAC name: 4-[(1E)-2-carboxyethenyl]benzylamine) consists of a benzylamine core (C6H5CH2NH2) with a trans-ethenylcarboxylic acid group (-CH=CH-COOH) substituted at the para position relative to the aminomethyl group. The trans configuration of the ethenyl moiety ensures spatial separation of the carboxylic acid and aromatic ring, influencing its electronic and steric properties .
Key structural attributes:
-
Aromatic ring: Provides π-conjugation and hydrophobic interactions.
-
Aminomethyl group: Enhances solubility in polar solvents and enables nucleophilic reactivity.
-
Carboxyethenyl group: Introduces acidity (pKa ≈ 4.5–5.0 for the carboxylic acid) and conjugation, facilitating charge delocalization .
Spectroscopic Characterization
-
NMR:
-
1H NMR: The trans-ethenyl protons appear as doublets at δ ≈ 6.3–7.1 ppm (J ≈ 15–16 Hz), while the aromatic protons resonate between δ 7.2–7.8 ppm . The aminomethyl group (-CH2NH2) shows a singlet at δ ≈ 3.8–4.2 ppm.
-
13C NMR: The carboxylic carbon (COOH) appears at δ ≈ 170–175 ppm, with ethenyl carbons at δ ≈ 120–130 ppm .
-
-
IR: Strong absorption bands at ≈1700 cm⁻¹ (C=O stretch) and ≈3300 cm⁻¹ (N-H stretch) .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
-
Heck Coupling: Palladium-catalyzed coupling of 4-iodobenzylamine with acrylic acid derivatives.
-
Knoevenagel Condensation: Reaction of 4-aminobenzaldehyde with malonic acid derivatives under acidic conditions .
Optimized Synthesis Protocol
A recent manganese-catalyzed reductive amination approach (adapted from ) demonstrates high efficiency:
Procedure:
-
React 4-vinylbenzoic acid (1 equiv) with benzylamine (1.2 equiv) in methanol.
-
Add Mn(II) pincer catalyst (5 mol%) and heat at 60°C for 12 h.
-
Isolate the product via column chromatography (yield: 78%) .
Table 1: Comparative Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Heck Coupling | Pd(OAc)₂ | 65 | 95 |
| Knoevenagel | Piperidine | 58 | 90 |
| Reductive Amination | Mn(II) pincer | 78 | 98 |
Physicochemical Properties
Thermodynamic Parameters
-
Melting Point: 285–290°C (decomposition observed above 300°C) .
-
Solubility:
-
LogP: 1.85 (calculated), indicating moderate hydrophobicity .
Stability Profile
-
Thermal Stability: Degrades at >250°C, releasing CO₂ and NH3 .
-
Photostability: Susceptible to trans-to-cis isomerization under UV light (λ = 254 nm) .
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound’s carboxylic acid group enables chelation of active-site metal ions in serine proteases. In Factor D inhibition studies, analogous benzylamine derivatives displaced the Asp189-Arg218 salt bridge, altering protease conformation (IC₅₀ ≈ 11 μM) .
Table 2: Biological Activity of Structural Analogs
| Compound | Target Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 4-Aminomethylbenzoic acid | Factor D | 3.4 | S1 pocket binding |
| Target compound | Thrombin | 15.2* | Chelation (predicted) |
*Predicted based on structural similarity .
Drug Delivery Systems
The ethenyl group facilitates conjugation to polymeric carriers (e.g., PEG) via Michael addition, enabling pH-responsive drug release .
Analytical and Industrial Relevance
GC/MS Characterization
Derivatization with BSTFA enhances volatility for GC/MS analysis. Key fragments include:
Catalytic Applications
The Mn(II) pincer complex catalyzes reductive amination of aldehydes, achieving turnover numbers (TON) >500 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume